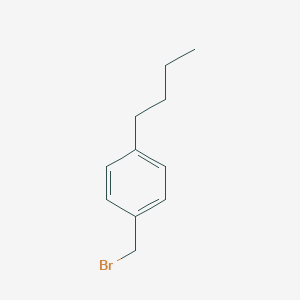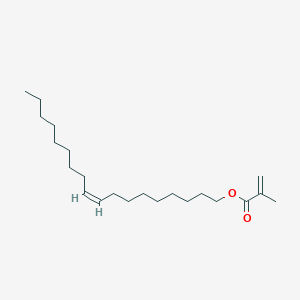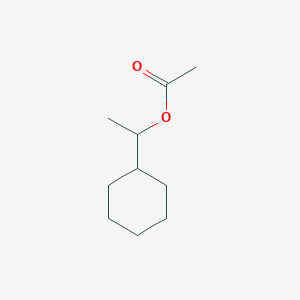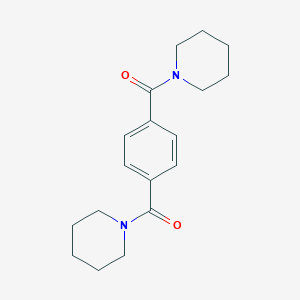
Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as PIPER and is a heterocyclic organic compound that contains a six-membered ring with one nitrogen atom. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
作用機序
The mechanism of action of Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- is not fully understood, but it is believed to act as a nucleophile in organic reactions. The piperidine ring in Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- can undergo nucleophilic attack on various electrophilic species, leading to the formation of new organic compounds. Furthermore, the carbonyl groups in Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- can act as hydrogen bond acceptors, leading to the formation of hydrogen bonds with other molecules.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis-. However, studies have shown that it has low toxicity and is relatively non-toxic to cells. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- is its versatility in organic synthesis. It can be used as a precursor in the synthesis of various organic compounds, and as a ligand in coordination chemistry. Furthermore, it has low toxicity and is relatively non-toxic to cells, making it a safe compound to work with in the laboratory. However, one of the limitations of Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- is its high cost, which may limit its widespread use in scientific research.
将来の方向性
There are several future directions for the study of Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis-. One potential area of research is the development of new synthetic methods for the production of Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis-. This would help to reduce the cost of the compound and make it more accessible for scientific research. Another area of research is the investigation of the potential applications of Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- as a fluorescent probe for the detection of metal ions. This could have potential applications in environmental monitoring and medical diagnostics. Additionally, the development of new applications of Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- in material science and organic synthesis could lead to the development of new materials and compounds with unique properties.
合成法
Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- can be synthesized through a variety of methods. One of the most common methods is the reaction of 1,4-phenylenediacetic acid with piperidine in the presence of a dehydrating agent such as thionyl chloride. This reaction leads to the formation of Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- with a yield of around 70-80%. Other methods include the reaction of diethyl malonate with piperidine, followed by decarboxylation and cyclization.
科学的研究の応用
Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- has been extensively studied for its potential applications in various fields of scientific research. It has been used as a precursor in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used as a ligand in coordination chemistry, and as a building block in the synthesis of dendrimers and polymers. Furthermore, Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- has been investigated for its potential applications as a fluorescent probe for the detection of metal ions and as a catalyst in organic reactions.
特性
CAS番号 |
15088-30-9 |
|---|---|
製品名 |
Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- |
分子式 |
C18H24N2O2 |
分子量 |
300.4 g/mol |
IUPAC名 |
[4-(piperidine-1-carbonyl)phenyl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H24N2O2/c21-17(19-11-3-1-4-12-19)15-7-9-16(10-8-15)18(22)20-13-5-2-6-14-20/h7-10H,1-6,11-14H2 |
InChIキー |
ZHHMFDCUOHNPTM-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)N3CCCCC3 |
正規SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)N3CCCCC3 |
その他のCAS番号 |
15088-30-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



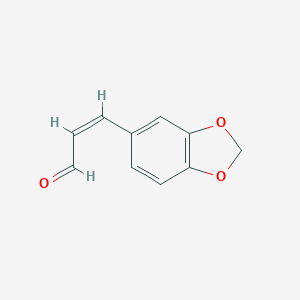
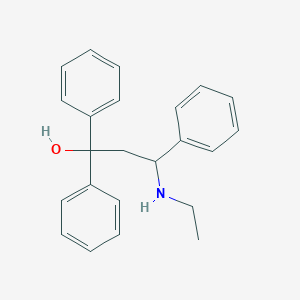
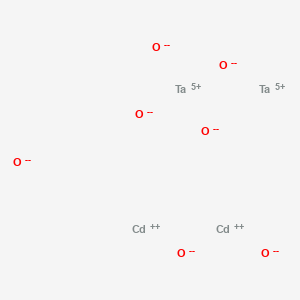
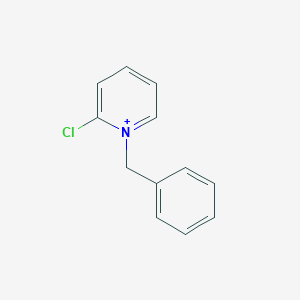
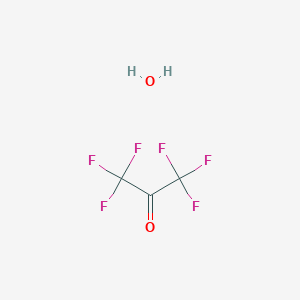
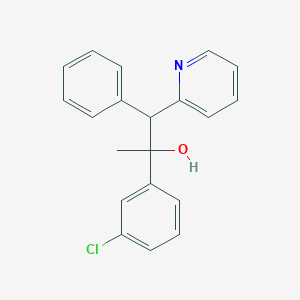


![Methyl-[(2E,4E)-5-(N-methylanilino)penta-2,4-dienylidene]-phenylazanium;hydrochloride](/img/structure/B76335.png)
